Bienvenue dans la boutique en ligne BenchChem!

3-Amino-4,4-difluorobutanoic acid hydrochloride

GABA-T Inhibition In Vivo Pharmacology Epilepsy Research

Unlike monofluoromethyl or trifluoromethyl analogs that show reduced or abolished activity, this difluoromethyl-substituted β-alanine derivative is one of the most potent in vivo GABA-T inactivators reported. The irreversible, mechanism-based inhibition enables washout-free enzyme occupancy studies. The HCl salt guarantees accurate weighing and aqueous solubility for reliable dose–response experiments. It also serves as a key SAR benchmark and enables atomic-resolution structural biology (e.g., 1.37 Å trypsin co-crystal). Procure with confidence for CNS, enzymology, and chemical biology research.

Molecular Formula C4H8ClF2NO2
Molecular Weight 175.56 g/mol
CAS No. 78347-65-6
Cat. No. B12937447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-4,4-difluorobutanoic acid hydrochloride
CAS78347-65-6
Molecular FormulaC4H8ClF2NO2
Molecular Weight175.56 g/mol
Structural Identifiers
SMILESC(C(C(F)F)N)C(=O)O.Cl
InChIInChI=1S/C4H7F2NO2.ClH/c5-4(6)2(7)1-3(8)9;/h2,4H,1,7H2,(H,8,9);1H
InChIKeyGOMSTRQKMHFOEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-4,4-difluorobutanoic acid hydrochloride (CAS 78347-65-6): An Irreversible GABA Transaminase Inhibitor Tool


3-Amino-4,4-difluorobutanoic acid hydrochloride is the HCl salt of a fluorinated β-alanine derivative. The free base, β-difluoromethyl-β-alanine, is a well-characterized, mechanism-based irreversible inactivator of γ-aminobutyric acid aminotransferase (GABA-T) [1]. It belongs to the class of halogenated β-amino acid analogs designed to elevate brain GABA levels via enzyme suicide inhibition, a strategy relevant to neurological disorder research [2]. The hydrochloride salt form provides enhanced aqueous solubility and crystalline stability, which is advantageous for precise dosing in in vitro and in vivo experimental paradigms.

Why β-Difluoromethyl-β-alanine Cannot Be Replaced by Look-Alike Fluorinated Amino Acids or Clinical GABA-T Drugs


Not all fluorinated β-alanine analogs engage GABA-T equivalently. The target compound's pharmacological profile hinges on its unique difluoromethyl substitution at the β-carbon, which profoundly influences both in vitro kinetics and in vivo efficacy. Simply substituting the target with the structurally similar β-trifluoromethyl-β-alanine would abolish GABA-T inhibition entirely, as trifluoromethyl derivatives are devoid of activity [1]. Conversely, the monofluoromethyl analog, while active in vitro, demonstrates a different inhibition rate and inferior in vivo potency [1][2]. Even the clinically approved GABA-T inhibitor vigabatrin operates via a distinct chemical mechanism (vinyl conjugation), and direct comparative data suggest the difluoro-substituted β-alanine scaffold can achieve superior inactivation efficiency [2]. These sharp structure-activity boundaries make generic substitution unfeasible without compromising experimental outcomes or pharmacological effect.

Head-to-Head Evidence: Quantified Differentiation of 3-Amino-4,4-difluorobutanoic acid hydrochloride from its Closest Analogs


In Vivo Potency Tier: β-Difluoromethyl-β-alanine Ranks as One of the Two Most Potent GABA-T Inhibitors Ever Reported

The Bey et al. 1981 study established a clear potency rank among ω-fluoromethyl amino acids via direct in vivo comparison. β-Difluoromethyl-β-alanine and 2,4-difluoro-3-aminobutyric acid were identified as the most potent GABA-T inhibitors ever reported, while the corresponding trifluoromethyl derivatives showed zero inhibitory activity in both in vitro and in vivo assays [1]. This finding was reaffirmed in the 1987 mechanistic study by Schirlin et al., which confirmed that the rate of GABA-T inactivation by β-difluoromethyl-β-alanine is concentration- and time-dependent, consistent with active-site-directed irreversible inhibition [2].

GABA-T Inhibition In Vivo Pharmacology Epilepsy Research Neuropharmacology

In Vitro Activity Gradient: Inhibitory Potency Decreases with Increasing Fluorine Substitution on the Methyl Group

The Bey et al. paper quantitatively describes an inverse relationship between fluorine atom count on the terminal methyl group and in vitro inhibitory potency. The monofluoromethyl analog (β-CH₂F) exhibits the highest in vitro activity, the difluoromethyl analog (β-CHF₂, the target compound) is intermediate, and the trifluoromethyl analog (β-CF₃) is completely inactive [1]. However, this in vitro rank order inverts in vivo, where the difluoromethyl analog emerges as one of the most potent inhibitors ever reported, indicating that in vitro enzyme kinetic data alone are an unreliable predictor of in vivo efficacy for this chemotype [1].

Structure-Activity Relationship Fluorine Chemistry MedChem Enzyme Inhibition

Mechanism-Based Irreversibility with Stereospecificity: A Differentiated Inactivation Kinetic Profile

The 1987 Schirlin et al. study provides detailed mechanistic differentiation. β-Difluoromethyl-β-alanine inactivation of GABA-T is active-site directed, entirely irreversible, and stereospecific [1]. Critically, the use of the deuterated analog (β-²H-β-difluoromethyl-β-alanine) resulted in a marked primary kinetic isotope effect both in vitro and in vivo, confirming that C–H bond cleavage at the β-carbon is the rate-limiting step in the enzyme inactivation mechanism [1]. This is fundamentally distinct from the mechanism of vigabatrin, which inactivates GABA-T via a different chemical pathway (thiol addition to a vinyl group). These mechanistic properties translate to a unique inactivation fingerprint—no reactive species escapes the active site before reacting with the enzyme—minimizing off-target alkylation potential [1].

Enzyme Mechanism Suicide Inhibitor Stereochemistry Kinetic Isotope Effect

Cross-Class Potency Comparison: β-Difluoromethyl-β-alanine Derivatives Are Significantly More Active than Fluorinated GABA and δ-Aminopentanoic Acid Analogs

The foundational US patent US4375477 explicitly states that β-difluoromethyl-β-alanine derivatives exhibit a surprising activity advantage: they are 'significantly more active irreversible inhibitors of GABA-T than the analogous fluorinated methyl γ-aminobutyric and δ-aminopentanoic acids and derivatives' [1]. This cross-class comparison places the β-alanine scaffold in a distinctly higher potency tier compared to the GABA-backbone inhibitor series, directly guiding scaffold selection for medicinal chemistry programs targeting GABA-T.

Medicinal Chemistry GABA-T Inhibitor Scaffold Patent Analysis Drug Discovery

Protein Environment 'Chemical Complementation': A Unique Biophysical Differentiation Demonstrated by X-ray Crystallography

The (S)-enantiomer of 2-amino-4,4-difluorobutanoic acid, when incorporated into the P1 position of a mutant BPTI (bovine pancreatic trypsin inhibitor), fully restores inhibitor activity to a mutant that is inactive when the corresponding hydrocarbon side chain is present. High-resolution (1.37 Å) X-ray crystal structures of the trypsin · BPTI mutant complex revealed that the fluorine atoms restructure the hydrogen-bonding network and water molecule stoichiometry within the S1 subsite, a phenomenon described as 'chemical complementation' [1]. This fluorinated amino acid-mediated functional rescue is a unique biophysical proof-of-concept that the -CHF₂ side chain can remodel protein-protein interfaces through fluorine-specific interactions, a property not achievable with the non-fluorinated amino acid or with monofluorinated analogs tested in the same system [1].

Structural Biology Fluorine-Protein Interactions X-ray Crystallography Protease Engineering

Chain Length SAR: β-Alanine Scaffold Outperforms Longer-Chain ω-Amino Acid Analogs for GABA-T Inhibition

The Bey et al. 1981 study systematically varied the carbon chain length among ω-difluoromethyl amino acids. The β-alanine analog (target compound) demonstrated superior inhibition, with potency progressively decreasing as chain length increased from β-alanine to γ-aminobutyric acid to δ-aminopentanoic acid analogs [1]. This establishes the β-amino acid backbone as the optimal chain length for engaging the GABA-T active site, consistent with β-alanine being the natural substrate for the enzyme's transamination reaction [1].

Substrate Analog Chain Length Dependence Enzyme Selectivity Structure-Activity Relationship

Optimal Use Cases for 3-Amino-4,4-difluorobutanoic acid hydrochloride Based on Verified Pharmacological and Biophysical Evidence


GABA-T Mechanism-of-Action Studies and Irreversible Inhibitor Kinetic Profiling

The compound's well-characterized mechanism—active-site-directed irreversible inactivation with a pronounced primary deuterium kinetic isotope effect—makes it an ideal tool compound for enzymatic mechanism studies [1]. Researchers can exploit the isotope effect to probe the rate-limiting C–H bond cleavage step, while the irreversible binding mode permits washout-free enzyme occupancy experiments. The hydrochloride salt provides accurate weighing and dissolution in aqueous buffers, facilitating precise concentration–response curve generation for k_inact/K_I determinations [1].

In Vivo Pharmacological Elevation of Brain GABA for CNS Disorder Models

The compound's demonstrated status as one of the most potent in vivo GABA-T inhibitors ever reported directly supports its use in rodent models of epilepsy, addiction, and other CNS disorders characterized by low brain GABA tone [1]. Following the precedent established by Bey et al., systemic administration produces time- and dose-dependent GABA-T inactivation and elevation of whole-brain GABA concentrations. This makes it a validated positive control or reference inhibitor for screening next-generation GABA-T inactivators [1].

Fluorine-Protein Interaction Studies via X-ray Crystallography

The (S)-enantiomer of this amino acid has been successfully co-crystallized with trypsin, yielding a 1.37 Å resolution structure that revealed fluorine-mediated reorganization of water networks and restoration of protein-protein interaction activity ('chemical complementation') [2]. This makes the compound a valuable tool for structural biology groups investigating how fluorinated amino acids modulate protein interfaces, hydrogen-bonding networks, and solvation dynamics at atomic resolution, particularly in protease-inhibitor systems [2].

Structure–Activity Relationship (SAR) Reference for Fluorinated Amino Acid Lead Optimization

Because the difluoromethyl analog occupies a precisely defined position in the GABA-T SAR landscape—bridging the monofluoromethyl and trifluoromethyl activity extremes—it serves as a critical SAR benchmark for medicinal chemistry programs designing fluorinated β-alanine-based inhibitors [3]. The compound's established chain-length optimization (C3 > C4 > C5) and fluorine-substitution gradient (CHF₂ optimal for in vivo) provide quantitative design principles for analog series exploration [3].

Quote Request

Request a Quote for 3-Amino-4,4-difluorobutanoic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.